molecular formula C18H17N3O3S2 B12194406 N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B12194406
M. Wt: 387.5 g/mol
InChI Key: FLXWFJIQZWQVHR-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 5-(ethylsulfonyl)-1,3,4-thiadiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted thiadiazole compounds .

Scientific Research Applications

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C18H17N3O3S2/c1-2-26(23,24)18-21-20-17(25-18)19-16(22)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,20,22)

InChI Key

FLXWFJIQZWQVHR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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